6beta-Hydroxydoc
CAS No.: 298-65-7
Cat. No.: VC1757734
Molecular Formula: C21H30O4
Molecular Weight: 346.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 298-65-7 |
|---|---|
| Molecular Formula | C21H30O4 |
| Molecular Weight | 346.5 g/mol |
| IUPAC Name | (6R,8S,9S,10R,13S,14S,17S)-6-hydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one |
| Standard InChI | InChI=1S/C21H30O4/c1-20-8-6-15-13(14(20)3-4-16(20)19(25)11-22)10-18(24)17-9-12(23)5-7-21(15,17)2/h9,13-16,18,22,24H,3-8,10-11H2,1-2H3/t13-,14-,15-,16+,18+,20-,21+/m0/s1 |
| Standard InChI Key | NCYJPPVFCXZXCE-QCVZGKPXSA-N |
| Isomeric SMILES | C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2C(=O)CO)C[C@H](C4=CC(=O)CC[C@]34C)O |
| SMILES | CC12CCC3C(C1CCC2C(=O)CO)CC(C4=CC(=O)CCC34C)O |
| Canonical SMILES | CC12CCC3C(C1CCC2C(=O)CO)CC(C4=CC(=O)CCC34C)O |
Introduction
Chemical Structure and Identification
6beta-Hydroxydoc, also known as 6-Hydroxy-11-deoxycorticosterone, is a C21-steroid compound with specific structural characteristics that determine its biological activity and chemical properties. The compound has a cyclopentanoperhydrophenanthrene ring system common to all steroids, with distinctive modifications.
Molecular Properties
6beta-Hydroxydoc is characterized by the following molecular properties:
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Molecular Formula: C21H30O4
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Molecular Weight: 346.5 g/mol
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CAS Registry Numbers: 595-71-1, 298-65-7
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IUPAC Name: (6R,8S,9S,10R,13S,14S,17S)-6-hydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one
Nomenclature and Synonyms
This compound appears in scientific literature under various alternative names:
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6-Hydroxy-11-deoxycorticosterone
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6,21-dihydroxypregn-4-ene-3,20-dione
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6beta,21-Dihydroxyprogesterone
Structural Features
The key structural features of 6beta-Hydroxydoc include:
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A steroid nucleus with the typical four-ring structure
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A hydroxyl group at the 6beta position (defining characteristic)
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A 3-keto group in ring A
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A 4,5-double bond
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A 17beta side chain with a 20-keto group
The 6beta orientation of the hydroxyl group is crucial for the compound's biological properties and differentiates it from its 6alpha-hydroxy isomer.
Synthesis and Production Methods
Several approaches have been developed for the synthesis and production of 6beta-Hydroxydoc, including chemical, microbiological, and enzymatic methods.
Chemical Synthesis
The chemical synthesis of 6beta-Hydroxydoc typically involves several reaction steps to modify steroid precursors:
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Protection of carbonyl groups (such as C-3 and C-20) by forming ethylene glycol-derived ketals
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Protection of hydroxyl groups (like C-21) with appropriate protecting groups such as silyl ethers
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Introduction of the 6beta-hydroxyl group through selective oxidation reactions
These synthesis methods often require careful control of reaction conditions to ensure stereoselectivity at the 6beta position.
Enzymatic Processes
Cytochrome P450 enzymes play a crucial role in the metabolism and production of hydroxylated steroids:
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Specific cytochrome P450 isoforms catalyze the regioselective and stereoselective hydroxylation of steroids
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CYP3A4, among other P450 enzymes, is known to catalyze 6beta-hydroxylation of related steroids like cortisol
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The hydroxylation reaction involves the activation of molecular oxygen and insertion of one oxygen atom into the C-H bond at the 6beta position
Recent biotechnological approaches have utilized recombinant enzyme systems for the production of hydroxylated steroids, including potential applications for 6beta-Hydroxydoc synthesis.
Biological Activity and Functions
Role in Steroid Metabolism
6beta-Hydroxydoc represents an important intermediate in steroid metabolism pathways:
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The hydroxylation at the 6beta position is a common biotransformation route for steroids in biological systems
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It may serve as a metabolite in the pathway of 11-deoxycorticosterone metabolism
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The 6beta-hydroxylation is often catalyzed by specific cytochrome P450 enzymes, similar to the formation of 6beta-hydroxycortisol by CYP3A4
Pharmacological Significance
The pharmacological properties of 6beta-Hydroxydoc are influenced by its steroid structure and the presence of the 6beta-hydroxyl group:
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The addition of the hydroxyl group alters its pharmacological properties compared to the parent compound 11-deoxycorticosterone
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The modification potentially enhances its therapeutic efficacy and modifies its metabolic pathways
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Its structural features may influence its interaction with specific biological targets, such as steroid receptors
Analytical Applications
6beta-Hydroxydoc has significant applications in analytical chemistry, particularly in studies of steroid metabolism:
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It serves as a reference standard in chromatographic analyses of steroid metabolites
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Gas chromatographic-mass spectrometric analysis of 6-hydroxylated steroids, including 6beta-Hydroxydoc, provides reference data for studying corticosteroid metabolism
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It can be used in the development of specific detection methods for hydroxylated steroids in biological samples
Comparative Analysis with Related Compounds
Structural Relatives
Several compounds share structural similarities with 6beta-Hydroxydoc, each possessing unique properties based on their specific structural modifications:
These compounds illustrate the diversity within the class of 6beta-hydroxysteroids, highlighting how variations in structure influence their biological activity and therapeutic applications.
Isomeric Relationships
6beta-Hydroxydoc exists alongside its isomeric form 6alpha-Hydroxydoc:
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Both isomers have the same molecular formula (C21H30O4) but differ in the stereochemistry of the hydroxyl group at position 6
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The different orientation of the hydroxyl group (6alpha vs. 6beta) can significantly affect biological activity and pharmacological properties
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Gas chromatographic separation techniques can distinguish between these isomers based on their different chromatographic behaviors
Metabolic Relationships
6beta-Hydroxydoc shares metabolic relationships with other steroid compounds:
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It may serve as an intermediate in the metabolism of 11-deoxycorticosterone
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The 6beta-hydroxylation pathway represents a common metabolic route for various steroids
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Similar cytochrome P450 enzymes may catalyze the 6beta-hydroxylation of multiple steroid substrates
Research Applications and Methods
Analytical Methods
Various analytical methods have been developed for the detection, quantification, and characterization of 6beta-Hydroxydoc:
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Gas chromatography-mass spectrometry (GC-MS) provides a sensitive method for analyzing 6beta-Hydroxydoc and related compounds
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The gas chromatographic separation of isomers (like 6alpha- and 6beta-hydroxylated steroids) has been characterized
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Mass spectral analysis can identify specific ions characteristic of the 6-trimethylsilyloxy substituent following derivatization
These analytical methods are crucial for studying the metabolism of corticosteroids and for the quality control of synthesized 6beta-Hydroxydoc.
Biological Assays
Biological assays involving 6beta-Hydroxydoc include:
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Cell viability assays to assess potential cytotoxicity
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Receptor binding studies to evaluate interaction with steroid receptors
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Enzyme inhibition assays to investigate effects on specific metabolic pathways
Molecular Docking Studies
Computational approaches, including molecular docking studies, have been employed to:
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Predict the binding modes of 6beta-hydroxylated steroids to target proteins
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Investigate structure-activity relationships
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Guide the design of novel derivatives with enhanced biological properties
Pharmaceutical Relevance and Applications
Drug Metabolism Studies
6beta-Hydroxydoc is relevant to drug metabolism studies:
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As a model compound for understanding hydroxylation pathways of steroid drugs
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For investigating the role of cytochrome P450 enzymes in drug metabolism
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In studying potential drug-drug interactions involving steroid medications
Biomarker Development
The compound has potential applications in biomarker development:
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As a reference standard for the development of biomarkers related to steroid metabolism
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In monitoring specific enzyme activities, particularly those involving cytochrome P450 enzymes
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For assessing metabolic profiles in various physiological and pathological conditions
Future Research Directions
Synthetic Methodology Development
Ongoing research aims to develop improved synthetic methods for 6beta-Hydroxydoc:
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More efficient and stereoselective chemical synthesis routes
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Enhanced biocatalytic approaches using engineered enzymes
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Scale-up processes for larger-scale production with improved yields
Biological Activity Exploration
Further investigation of the biological activities of 6beta-Hydroxydoc is warranted:
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Detailed characterization of receptor interactions and signaling pathways
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Exploration of potential therapeutic applications based on its unique structural features
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Investigation of its role in specific disease processes involving steroid metabolism
Analytical Method Advancement
Advancements in analytical methods continue to facilitate research on 6beta-Hydroxydoc:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume